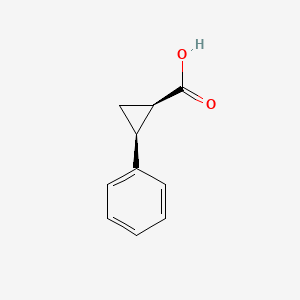
1-(3-bromopyridin-2-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopyridin-2-yl)propan-2-one is an organic compound with the molecular formula C8H8BrNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a bromine atom at the third position of the pyridine ring and a propan-2-one group attached to the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopyridin-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-acetylpyridine followed by a Friedel-Crafts acylation reaction. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent and an acid catalyst such as aluminum chloride (AlCl3) for the acylation step.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and acylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopyridin-2-yl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and mild heating.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), and controlled temperatures.
Major Products:
Substitution: Various substituted pyridine derivatives.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
1-(3-Bromopyridin-2-yl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting neurological and inflammatory conditions.
Material Science: It is utilized in the preparation of functional materials, including polymers and advanced coatings.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3-bromopyridin-2-yl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the carbonyl group play crucial roles in these interactions, facilitating binding to active sites and influencing the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
2-Bromopyridine: Lacks the propan-2-one group, making it less versatile in certain synthetic applications.
3-Bromopyridine: Similar structure but without the carbonyl group, affecting its reactivity and applications.
1-(2-Bromopyridin-3-yl)propan-2-one: An isomer with the bromine atom at a different position, leading to different chemical properties and reactivity.
Uniqueness: 1-(3-Bromopyridin-2-yl)propan-2-one is unique due to the combination of the bromine atom and the propan-2-one group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
CAS No. |
1408959-01-2 |
|---|---|
Molecular Formula |
C8H8BrNO |
Molecular Weight |
214.1 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



